GBR 12935 is a potent, highly selective diarylpiperazine-based dopamine transporter (DAT) antagonist and a foundational reference standard in neuropharmacological assays . Exhibiting a low-nanomolar binding affinity (Kd ~ 1.08 nM) for DAT, it is heavily utilized in both tritiated ([3H]GBR 12935) and unlabeled forms to map dopaminergic pathways and quantify dopamine clearance kinetics [1]. For procurement professionals and assay developers, its primary value lies in its exceptional selectivity for DAT over serotonin (SERT) and norepinephrine (NET) transporters, combined with a well-characterized solubility profile in DMSO (up to 27.7 mM) and aqueous buffers as a dihydrochloride salt . This makes it an indispensable baseline control for high-throughput screening, competitive binding assays, and fast-scan cyclic voltammetry (FSCV) workflows.
Generic substitution with non-selective monoamine reuptake inhibitors like cocaine or nomifensine compromises assay specificity, as these alternatives exhibit significant cross-reactivity with SERT and NET, confounding DAT-specific clearance data [1]. Even closely related analogs like GBR 12909 (vanoxerine), while structurally similar, possess different dissociation kinetics and are typically optimized for in vivo behavioral profiling rather than in vitro radioligand displacement [2]. Furthermore, GBR 12935 possesses a unique, quantifiable secondary binding affinity to cytochrome P450 2D6 (CYP2D6) 'piperazine acceptor sites,' a property not shared by standard inhibitors like mazindol [3]. Substituting GBR 12935 in established protocols necessitates extensive re-validation of binding constants, solvent compatibility, and off-target masking procedures, driving up development costs and reducing inter-study reproducibility.
GBR 12935 demonstrates exceptionally high affinity for the dopamine transporter, which is critical for establishing robust baselines in competitive binding assays. In comparative in vitro models, GBR 12935 exhibits a Kd of approximately 1.08 nM for DAT, whereas the classic non-selective benchmark, cocaine, typically shows binding affinities in the micromolar range. This sub-nanomolar to low-nanomolar potency allows researchers to use significantly lower concentrations of the ligand, minimizing solvent-induced artifacts and improving the signal-to-noise ratio in high-throughput screening environments.
| Evidence Dimension | Dopamine Transporter (DAT) Binding Affinity (Kd) |
| Target Compound Data | ~1.08 nM |
| Comparator Or Baseline | Cocaine (micromolar range Kd) |
| Quantified Difference | >100-fold higher affinity for DAT |
| Conditions | In vitro binding assays (e.g., COS-7 cells expressing DAT) |
Procuring GBR 12935 ensures ultra-high sensitivity in receptor binding assays, allowing for the reliable detection of weak allosteric modulators that would be masked by lower-affinity baseline ligands.
A primary procurement driver for GBR 12935 is its ability to isolate dopaminergic mechanisms without confounding serotonergic interference. Unlike broad-spectrum inhibitors like D-473 or cocaine, which block multiple monoamine transporters, GBR 12935 is highly selective for DAT . Studies evaluating monoamine uptake inhibition confirm that GBR 12935 effectively blocks dopamine reuptake at nanomolar concentrations while requiring vastly higher concentrations to affect the serotonin transporter (SERT) [1]. This distinct selectivity profile is essential when mapping complex neural circuits where both dopamine and serotonin transporters are co-expressed.
| Evidence Dimension | DAT vs. SERT Selectivity |
| Target Compound Data | Highly selective for DAT (low nanomolar) |
| Comparator Or Baseline | Broad-spectrum inhibitors (e.g., Cocaine, D-473) |
| Quantified Difference | Orders of magnitude greater selectivity for DAT over SERT |
| Conditions | Monoamine reuptake inhibition assays in whole brain synaptosomes |
High selectivity eliminates the need for complex, multi-drug masking cocktails in tissue preparations, streamlining assay protocols and reducing reagent costs.
Beyond its primary role as a DAT ligand, GBR 12935 possesses a well-characterized secondary binding affinity to cytochrome P450 2D6 (CYP2D6), historically referred to as 'piperazine acceptor sites.' Quantitative binding studies reveal that [3H]GBR-12935 binds to CYP2D6 with a Kd of approximately 42.2 nM . In contrast, standard DAT inhibitors like mazindol do not exhibit this specific high-affinity interaction with CYP2D6[1]. This dual-profile makes GBR 12935 uniquely valuable; it can be used to label these specific piperazine acceptor sites when DAT is masked, providing a dual-utility reagent for both neuropharmacology and drug metabolism studies.
| Evidence Dimension | CYP2D6 (Piperazine Acceptor Site) Binding Affinity (Kd) |
| Target Compound Data | 42.2 nM |
| Comparator Or Baseline | Mazindol (Lacks high-affinity CYP2D6 binding) |
| Quantified Difference | Specific nanomolar binding vs. non-binding |
| Conditions | Human brain tissue / CYP2D6 binding assays with DAT masking |
Buyers can utilize a single radioligand or reference standard to probe both dopaminergic transport and specific cytochrome P450 metabolic sites, maximizing procurement ROI.
The processability of a reference standard directly impacts assay reproducibility. GBR 12935 (typically procured as the dihydrochloride salt) demonstrates excellent solubility in standard laboratory solvents, achieving concentrations up to 13.5 mg/mL (approx. 27.7 mM) in DMSO . This allows for the creation of highly concentrated, stable stock solutions that can be serially diluted into aqueous buffers (like aCSF or saline) for in vivo microdialysis or fast-scan cyclic voltammetry (FSCV) without immediate precipitation [1]. In contrast, free-base forms of similar lipophilic piperazines suffer from erratic aqueous solubility, leading to inconsistent dosing and assay failure.
| Evidence Dimension | Maximum Stock Solubility in DMSO |
| Target Compound Data | ~27.7 mM (13.5 mg/mL) |
| Comparator Or Baseline | Free-base lipophilic piperazine analogs |
| Quantified Difference | Reliable high-concentration stock formation vs. erratic precipitation |
| Conditions | Standard laboratory stock preparation at room temperature |
Reliable solubility in DMSO with subsequent aqueous compatibility ensures precise, reproducible dosing in automated high-throughput screening and delicate microdialysis workflows.
Due to its potent and selective DAT antagonism and favorable aqueous dilution profile, GBR 12935 is an optimal pharmacological tool for calibrating FSCV equipment and validating dopamine clearance kinetics in real-time. Its ability to reliably enhance evoked extracellular dopamine levels provides a robust, reproducible signal for standardizing electrode sensitivity and studying DAT function[1].
As [3H]GBR 12935, or as an unlabeled cold competitor, this compound is the industry-standard baseline for screening new potential treatments for cocaine addiction or Parkinson's disease. Its low-nanomolar Kd (1.08 nM) ensures that only high-affinity, viable drug candidates can successfully displace it, reducing false positives in early-stage drug discovery[2].
Leveraging its specific 42.2 nM binding affinity to piperazine acceptor sites, GBR 12935 can be utilized in specialized metabolic assays to map CYP2D6 distribution or to screen for potential drug-drug interactions involving the CYP2D6 pathway, provided DAT sites are appropriately masked with a compound like mazindol[3].